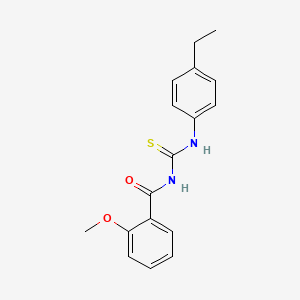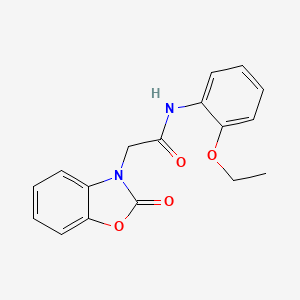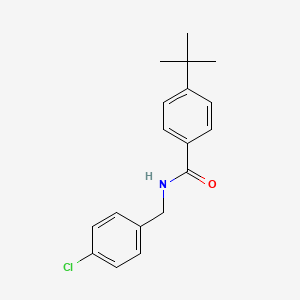![molecular formula C13H15N3O6 B5701115 4-[[6-(3-carboxypropanoylamino)pyridin-2-yl]amino]-4-oxobutanoic acid](/img/structure/B5701115.png)
4-[[6-(3-carboxypropanoylamino)pyridin-2-yl]amino]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[6-(3-carboxypropanoylamino)pyridin-2-yl]amino]-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with carboxypropanoylamino and amino groups, making it a versatile molecule for chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[6-(3-carboxypropanoylamino)pyridin-2-yl]amino]-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Substitution Reactions: The carboxypropanoylamino group is introduced via substitution reactions using reagents like carboxylic acids and amines.
Final Assembly: The final compound is assembled by coupling the substituted pyridine with the oxobutanoic acid moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and high-throughput screening can be employed to streamline the production process.
化学反応の分析
Types of Reactions
4-[[6-(3-carboxypropanoylamino)pyridin-2-yl]amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxypropanoylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
4-[[6-(3-carboxypropanoylamino)pyridin-2-yl]amino]-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 4-[[6-(3-carboxypropanoylamino)pyridin-2-yl]amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar pyridine ring structure and exhibit comparable biological activities.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds also feature a substituted pyridine ring and are known for their antiproliferative activity.
Uniqueness
4-[[6-(3-carboxypropanoylamino)pyridin-2-yl]amino]-4-oxobutanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific disciplines.
特性
IUPAC Name |
4-[[6-(3-carboxypropanoylamino)pyridin-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6/c17-10(4-6-12(19)20)15-8-2-1-3-9(14-8)16-11(18)5-7-13(21)22/h1-3H,4-7H2,(H,19,20)(H,21,22)(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAPDGYSSMINLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NC(=O)CCC(=O)O)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-[(E)-N'-[(E)-1-(3-bromo-4-methoxyphenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B5701050.png)
![N-[(2-methoxyphenyl)methyl]-2-phenylacetamide](/img/structure/B5701053.png)
![1-[3-(4-bromophenyl)acryloyl]pyrrolidine](/img/structure/B5701056.png)




![Methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B5701078.png)
![4-chloro-N-[(dipropylamino)methylene]benzenesulfonamide](/img/structure/B5701095.png)


![N-(3-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5701121.png)

